molecular formula C13H11Cl2N3O B2562418 N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide CAS No. 2415603-96-0

N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide

Cat. No.: B2562418
CAS No.: 2415603-96-0
M. Wt: 296.15
InChI Key: RGADANIJYDPQTE-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and agrochemical research. It belongs to a class of N-substituted pyrazine-carboxamide derivatives. Structurally related pyrazine carboxamides have been investigated for their potential biological activities, serving as key scaffolds in the development of novel therapeutic and agrochemical agents . Pyrazinamide, a first-line antituberculotic drug, demonstrates the importance of the pyrazine-carboxamide structure in medicinal chemistry . Its analogues are explored for various mechanisms of action, including the potential inhibition of vital bacterial processes such as trans-translation and fatty acid synthesis . Furthermore, certain substituted pyrazine derivatives have been reported to exhibit herbicidal activity by inhibiting photosynthetic electron transport (PET) in chloroplasts, providing a potential mechanism for weed control . Researchers can utilize this compound as a building block or reference standard in structure-activity relationship (SAR) studies to develop new active molecules. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a herbicide in agricultural applications. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-5-16-7-12(18-8)13(19)17-6-9-2-3-10(14)4-11(9)15/h2-5,7H,6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGADANIJYDPQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a nucleophile such as ammonia or an amine to form the corresponding 2,4-dichlorophenylamine.

    Pyrazine Ring Formation: The 2,4-dichlorophenylamine is then subjected to a cyclization reaction with a suitable diketone or diester to form the pyrazine ring. This step often requires a catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyrazine intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is studied for its herbicidal and pesticidal properties, offering potential use in crop protection.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The dichlorophenyl group and pyrazine ring are crucial for binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their functional group variations:

Compound Name Core Structure Substituents Key Properties/Activities
N-[(2,4-Dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide Pyrazine-carboxamide - 6-methyl pyrazine
- 2,4-dichlorobenzyl amide
High lipophilicity; potential antimicrobial activity (inferred from analogues)
5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide (Compound 27) Pyrazine-carboxamide - 5-tert-butyl, 6-chloro pyrazine
- 5-bromo-2-hydroxyphenyl amide
IC₅₀ = 41.9 µmol·L⁻¹ (photosynthesis inhibition)
5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide (Compound 4) Pyrazine-carboxamide - 5-tert-butyl, 6-chloro pyrazine
- 1,3-thiazol-2-yl amide
IC₅₀ = 49.5 µmol·L⁻¹ (photosynthesis inhibition)
N-(2-Phenoxyphenyl)pyrazine-2-carboxamide Pyrazine-carboxamide - Unsubstituted pyrazine
- 2-phenoxyphenyl amide
Crystallographic stability; ligand for coordination chemistry
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo-pyrazine-carboxamide - 6-methyl pyrazolo-pyrazine
- 2-furylmethyl amide
Molecular weight: 272.26 g/mol; H-bond donor/acceptor = 2/4

Key Observations :

  • Chlorine/Bromine Substituents: The presence of halogens (e.g., 2,4-dichlorophenyl in the target compound) increases lipophilicity and may enhance antimicrobial activity compared to non-halogenated analogues like N-(2-phenoxyphenyl)pyrazine-2-carboxamide .
  • Pyrazine vs. Pyrazolo-Pyrazine Cores : The pyrazolo-pyrazine scaffold in adds a fused ring system, increasing molecular complexity and possibly altering pharmacokinetic profiles.

Antimycobacterial and Antifungal Activity :

  • Compound 27 (IC₅₀ = 41.9 µmol·L⁻¹) and Compound 4 (IC₅₀ = 49.5 µmol·L⁻¹) from demonstrate moderate photosynthesis inhibition, a proxy for antimicrobial activity. The target compound’s dichlorophenyl group may confer similar or enhanced potency due to higher lipophilicity.

Agrochemical Potential:

  • Dichlorophenyl-substituted compounds like CAS 1119450-66-6 (N-[(2,4-dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide ) are used in agrochemicals, suggesting the target compound could share herbicidal or fungicidal applications.

Physicochemical Properties

Property Target Compound Compound 27 N-(2-Furylmethyl) Analogue
Molecular Weight ~330 g/mol (estimated) Not reported 272.26 g/mol
LogP (Lipophilicity) High (dichlorophenyl group) Moderate (bromophenyl) Moderate (furylmethyl)
H-Bond Donors/Acceptors 1/3 (estimated) 1/4 2/4

Implications :

  • The target compound’s higher LogP may favor membrane penetration but could limit aqueous solubility, necessitating formulation adjustments compared to less lipophilic analogues .

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C13H12Cl2N2OC_{13}H_{12}Cl_2N_2O and its structure includes a pyrazine ring substituted with a dichlorophenyl group and a carboxamide moiety. This structural arrangement is crucial for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that the presence of halogen substituents enhances lipophilicity, which is critical for antimicrobial efficacy .
  • Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit key enzymes involved in bacterial metabolism, such as fatty acid synthase I (FAS I) and pyrazinamidase. These enzymes are vital for the survival of mycobacteria, and their inhibition can lead to bacterial cell death .
  • Photosynthetic Inhibition : Some derivatives have demonstrated the ability to inhibit photosynthetic electron transport in plants, indicating potential herbicidal properties .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against M. tuberculosis and other bacterial strains:

CompoundMIC (µg/mL)Target Organism
This compound6.25Mycobacterium tuberculosis
Standard Drug (Pyrazinamide)12.5M. tuberculosis
Other Active Compounds25 - 6.25Various strains

This table illustrates that the compound exhibits significant antimicrobial activity comparable to established antibiotics.

Cytotoxicity Studies

In vitro cytotoxicity studies have indicated that while some derivatives are effective against bacteria, they also show varying degrees of cytotoxicity towards mammalian cell lines. The selectivity index is an important factor in evaluating the therapeutic potential of these compounds.

Case Studies

  • Case Study on Antimycobacterial Activity : A recent study highlighted the effectiveness of this compound against resistant strains of M. tuberculosis. The compound was found to be effective even against strains typically resistant to standard treatments .
  • Herbicidal Potential : Another research effort focused on the herbicidal properties of pyrazine derivatives, revealing that certain substitutions enhance their efficacy in inhibiting plant growth by disrupting photosynthetic processes .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-[(2,4-dichlorophenyl)methyl]-6-methylpyrazine-2-carboxamide?

The compound is typically synthesized via condensation reactions between pyrazinecarboxylic acid derivatives and amines. For example, pyrazine-2-carboxylic acid can be activated using coupling agents like triphenylphosphite, followed by reaction with (2,4-dichlorophenyl)methylamine to form the carboxamide bond . Bromomethyl intermediates (e.g., 3-amino-6-(bromomethyl)-2-pyrazinecarbonitrile 4-oxide) have also been used as precursors, enabling nucleophilic substitution with amines under controlled pH and temperature conditions . Purification often involves column chromatography or recrystallization, with purity confirmed via HPLC (e.g., using methanol/water/phosphate buffer mobile phases) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • X-ray crystallography is critical for resolving the three-dimensional structure, particularly for verifying the orientation of the dichlorophenyl and pyrazine moieties .
  • NMR spectroscopy (¹H, ¹³C) confirms proton environments and carbon connectivity, with characteristic shifts for the dichlorophenyl group (~7.0–7.5 ppm aromatic protons) and pyrazine carboxamide (~8.5–9.0 ppm) .
  • HPLC with UV detection (e.g., using a C18 column and pH-adjusted mobile phases) ensures purity, with system suitability parameters such as tailing factor ≤2.0 and resolution ≥1.5 between adjacent peaks .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in antimalarial or antiproliferative assays for this compound?

Discrepancies in activity may arise from structural modifications (e.g., substituents on the pyrazine ring) or assay conditions. For example:

  • Substituent effects : The 3,4-dichlorophenyl group in analogs showed reduced antimalarial activity compared to 3,4,5-trimethoxyphenyl derivatives, highlighting the role of electron-donating groups in enhancing binding .
  • Assay specificity : In kinase inhibition studies (e.g., Src/Abl), cell line selection (e.g., K562 leukemia vs. solid tumors) significantly impacts efficacy metrics. Cross-validation using orthogonal assays (e.g., ATP-binding vs. cell proliferation) is recommended .
  • Metabolic stability : Differences in pharmacokinetic profiles (e.g., oral bioavailability in xenograft models) may explain in vitro/in vivo discrepancies .

Q. What strategies optimize synthetic yield and scalability while minimizing byproducts?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reducing halogenated solvents minimizes side reactions .
  • Catalytic systems : Palladium or copper catalysts enhance coupling efficiency in pyrazine functionalization steps, with yields improving from ~40% to >75% in optimized protocols .
  • Purification : Gradient elution in preparative HPLC (e.g., 0.1% TFA in water/acetonitrile) resolves closely related impurities, such as unreacted dichlorophenylmethylamine .

Q. How can computational modeling guide the design of analogs with improved target binding?

  • Docking studies : Molecular dynamics simulations of the carboxamide group with Abl kinase (PDB: 2GQG) reveal hydrogen-bonding interactions with hinge-region residues (e.g., Met318), guiding substitutions at the pyrazine 6-methyl position .
  • QSAR models : Electron-withdrawing groups on the dichlorophenyl ring correlate with enhanced antiproliferative activity (pIC₅₀ >7.0 in leukemia cell lines), while bulky substituents reduce metabolic clearance .

Q. What mechanistic insights explain the compound’s dual activity in kinase inhibition and antimicrobial assays?

  • Kinase inhibition : The pyrazine carboxamide scaffold mimics ATP’s adenine moiety, competitively binding to the kinase active site. Methylation at the pyrazine 6-position enhances hydrophobic interactions with allosteric pockets .
  • Antimicrobial action : Activity against Streptococcus faecalis (MIC: 8 µg/mL) may stem from membrane disruption via the lipophilic dichlorophenyl group, as observed in structurally related urea derivatives .

Methodological Considerations

  • Controlled deoxygenation of pyrazine N-oxides (e.g., using PCl₃) is critical to avoid over-reduction, which can degrade the pyrazine core .
  • Stability testing under accelerated conditions (40°C/75% RH) identifies degradation pathways (e.g., hydrolysis of the carboxamide bond), informing formulation strategies .

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